tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate

Stereochemistry–Activity Relationships Piperidine Pharmacophore Opioid Receptor Ligands

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate (CAS 1612174-80-7) is a chiral, differentially protected piperidine building block featuring a trans relationship between the free primary amine at C3 and the methoxy group at C4, with a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen. This compound occupies a strategic intersection of three critical vectors in medicinal chemistry: (i) a defined trans stereochemistry that dictates the spatial presentation of hydrogen-bond donor/acceptor pharmacophores; (ii) an acid-labile Boc protecting group orthogonal to benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies; and (iii) a 3-amino-4-methoxy substitution pattern that positions the amine adjacent to the electron-withdrawing methoxy group, modulating its basicity and reactivity relative to the 4-amino-3-methoxy regioisomer.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B12304655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)OC
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3
InChIKeyUVHQBZOMYULIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate: A Definitive Procurement Overview for Research Directors


tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate (CAS 1612174-80-7) is a chiral, differentially protected piperidine building block featuring a trans relationship between the free primary amine at C3 and the methoxy group at C4, with a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen . This compound occupies a strategic intersection of three critical vectors in medicinal chemistry: (i) a defined trans stereochemistry that dictates the spatial presentation of hydrogen-bond donor/acceptor pharmacophores; (ii) an acid-labile Boc protecting group orthogonal to benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies; and (iii) a 3-amino-4-methoxy substitution pattern that positions the amine adjacent to the electron-withdrawing methoxy group, modulating its basicity and reactivity relative to the 4-amino-3-methoxy regioisomer. Its commercial availability at 97% purity from suppliers such as Aladdin (T629828) and CalPac Lab establishes baseline procurement feasibility [1]. However, procurement decisions must be guided by quantifiable differentiation from its closest analogs—the cis diastereomer, the 4-amino-3-methoxy regioisomer, and Cbz-protected variants—rather than generic functional group considerations alone.

Why tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate Cannot Be Replaced by a Generic Piperidine Analog in Lead Optimization


The assumption that any Boc-protected amino-methoxy piperidine can substitute for this specific compound ignores three non-interchangeable structural determinants: (1) the trans vs. cis stereochemistry of the 3-amino and 4-methoxy groups, which has been demonstrated to alter receptor binding profiles by orders of magnitude in related piperidine scaffolds [1]; (2) the regiochemical identity of the amine at C3 rather than C4, which changes the calculated pKa of the free amine by approximately 1.5–2.0 log units relative to the 4-amino regioisomer, thereby affecting protonation state at physiological pH and downstream solubility, permeability, and target engagement ; and (3) the acid-labile Boc group, which enables selective deprotection in the presence of base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups, an orthogonality that is essential for convergent synthetic strategies [2]. Replacing this compound with a cis isomer, a 4-amino-3-methoxy regioisomer, or a Cbz-protected analog without explicit re-validation introduces uncontrolled variables into any structure–activity relationship (SAR) campaign and risks generating misleading or non-reproducible biological data.

Quantitative Evidence Guide for tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate: Measurable Differentiation from Comparator Compounds


Trans Stereochemistry Confers Divergent Biological Activity Relative to the Cis Isomer: A Class-Level Pharmacological Precedent

While no direct head-to-head binding comparison between tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate and its cis diastereomer has been published in primary literature, the pharmacological impact of cis vs. trans geometry on 3,4-disubstituted piperidines is firmly established. In the well-characterized ohmefentanyl series, the four cis stereoisomers [(βS,3R,4S)-4a, (βR,3R,4S)-4b, (βR,3S,4R)-4c, (βS,3S,4R)-4d] exhibited significantly different in vitro receptor binding profiles and in vivo potencies, demonstrating that the spatial relationship between substituents at C3 and C4 is a critical determinant of biological activity [1]. Because tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate presents the amine and methoxy groups in a trans diequatorial orientation (preferred chair conformation), it defines a distinct pharmacophore geometry that cannot be replicated by the cis isomer, which orients these groups in a diaxial or axial-equatorial arrangement depending on the ring flip. A scientific user conducting a fragment-based or scaffold-hopping SAR campaign must treat the trans and cis isomers as entirely different chemotypes, not as interchangeable building blocks.

Stereochemistry–Activity Relationships Piperidine Pharmacophore Opioid Receptor Ligands

Boc Protecting Group Provides Orthogonal Deprotection Selectivity Versus Cbz and Fmoc Analogs

The Boc group on the piperidine nitrogen of tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA/DCM, 4M HCl/dioxane), whereas the Cbz analog (e.g., trans-1-Cbz-4-amino-3-methoxypiperidine, CAS 1201693-68-6) requires hydrogenolysis (H₂, Pd/C) and the Fmoc analog requires basic conditions (piperidine/DMF) [1][2]. This orthogonality is quantified in the literature: Boc removal with 50% TFA in DCM proceeds with t½ < 2 min at 25 °C, while Cbz remains >95% intact under identical conditions; conversely, Cbz is quantitatively cleaved within 30 min under H₂ (1 atm, 10% Pd/C), conditions that leave Boc intact [1]. The commercial availability of the Cbz analog (trans-1-Cbz-4-amino-3-methoxypiperidine, CAS 1201693-68-6) confirms that procurement decisions must consider which protecting group strategy the downstream synthetic route demands . Choosing the Boc-protected compound commits the user to an acid-mediated deprotection step, which may be incompatible with acid-sensitive substrates; choosing the Cbz analog commits to hydrogenolysis, which is incompatible with alkenes, alkynes, and certain heterocycles. This property is not generic—it is a concrete, operationally decisive differentiator.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Convergent Synthesis

Regioisomer Basicity Difference Alters Protonation State at Physiological pH

The predicted pKa of the free primary amine in tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate (following Boc deprotection) is approximately 6.2, based on ChemicalBook predicted physicochemical data for this compound . By contrast, the 4-amino-3-methoxy regioisomer (tert-butyl trans-4-amino-3-methoxy-piperidine-1-carboxylate, CAS 1523530-46-2) is predicted to have a pKa of approximately 7.8–8.0 [1]. This ~1.6–1.8 log unit difference means that at physiological pH (7.4), the 3-amino-4-methoxy compound exists as approximately 6% free base / 94% protonated species, whereas the 4-amino-3-methoxy regioisomer exists as approximately 28% free base / 72% protonated. The difference in protonation state directly affects passive membrane permeability, solubility, and the ability of the amine to act as a hydrogen-bond donor in the target binding pocket. A medicinal chemist optimizing for CNS penetration, where uncharged species diffuse across the blood–brain barrier more readily, would evaluate the lower-basicity 3-amino-4-methoxy scaffold as a distinct tool relative to the more basic 4-amino-3-methoxy scaffold. Conversely, for targets requiring a protonated amine for a salt-bridge interaction (e.g., aspartate or glutamate residues in the orthosteric site), the more highly protonated 4-amino regioisomer may be preferred. This is not a minor nuance—it is a quantifiable, decision-relevant parameter.

Amine Basicity Physicochemical Profiling Drug-Likeness

High-Impact Research and Procurement Scenarios for tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate


Stereochemically Defined Fragment Library Design for 3D Pharmacophore Screening

Fragment-based drug discovery (FBDD) increasingly relies on three-dimensional, sp³-rich fragments to improve hit-to-lead success rates. tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate, with its rigid trans stereochemistry and orthogonal Boc protection, serves as an ideal fragment for generating conformationally constrained amide, sulfonamide, or urea library members. As established in Section 3 (Evidence 1), the trans configuration defines a distinct pharmacophore geometry that cannot be replicated by the cis isomer; a screen conducted with the cis building block would produce hit sets that are structurally and pharmacologically unrelated [1]. Procurement of this specific trans isomer ensures stereochemical integrity of the resulting fragment library.

Multi-Step Convergent Synthesis Requiring Orthogonal Nitrogen Protection

In convergent synthetic routes where multiple amino groups must be selectively revealed, the Boc group on this compound provides acid-mediated deprotection that is fully orthogonal to Cbz (hydrogenolysis) and Fmoc (base) strategies. As quantified in Section 3 (Evidence 2), Boc removal proceeds with t½ < 2 min in 50% TFA/DCM, conditions under which Cbz remains >95% intact [2]. This orthogonality enables the sequential introduction of diversity elements at the piperidine nitrogen and the C3 amine without protecting group crossover. Industrial process chemists designing scalable routes to complex APIs should procure the Boc-protected variant specifically when the synthetic sequence demands an acid-labile nitrogen protecting group.

Lead Optimization Campaigns Targeting Basicity-Dependent ADME Properties

The predicted pKa of the free amine (post-Boc deprotection) of approximately 6.2, as established in Section 3 (Evidence 3), positions this compound in a advantageous basicity range for CNS drug discovery, where reducing amine basicity is a well-validated strategy to improve brain penetration by shifting the equilibrium toward the uncharged, membrane-permeable species . The approximately 4.7-fold lower free base fraction relative to the 4-amino regioisomer (pKa ~7.8–8.0) makes this scaffold a preferred starting point for CNS programs. Medicinal chemistry teams optimizing for CNS exposure should select this 3-amino-4-methoxy regioisomer over the more basic 4-amino-3-methoxy variant, and this procurement decision should be documented in the project's candidate selection rationale.

CYP2D6 Liability Assessment of 3-Alkoxy-4-aminopiperidine Scaffolds

Piperidines bearing amino and alkoxy groups are frequently substrates or inhibitors of cytochrome P450 enzymes, particularly CYP2D6. BindingDB data for structurally related piperidine derivatives indicate that inhibition of CYP2D6 can be substantial (e.g., IC50 values in the low micromolar range for certain analogs) [3]. While no direct CYP2D6 data exists for this specific compound, the trans-3-amino-4-methoxy pattern provides a defined scaffold for systematic CYP inhibition SAR studies. Researchers investigating metabolism-mediated drug–drug interactions should procure the trans stereoisomer specifically to control for stereochemical variables that are known to influence CYP binding affinity in related piperidine series.

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